molecular formula C10H8F3NS B14353532 3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione CAS No. 92832-07-0

3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione

Cat. No.: B14353532
CAS No.: 92832-07-0
M. Wt: 231.24 g/mol
InChI Key: HIAIGXVPRGJYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione: is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, a phenyl group, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with an appropriate amine under controlled conditions. One common method involves the use of diphenyldiazomethane in ethyl ether at 20°C, leading to the formation of the desired product through a series of cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The thione group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol
  • 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-
  • Ethyl 3-amino-4,4,4-trifluorocrotonate

Uniqueness

3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione is unique due to the presence of both an amino group and a thione group, which allows it to participate in a wide range of chemical reactions. The trifluoromethyl group also imparts distinct physicochemical properties, making it valuable in various applications.

Properties

CAS No.

92832-07-0

Molecular Formula

C10H8F3NS

Molecular Weight

231.24 g/mol

IUPAC Name

3-amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione

InChI

InChI=1S/C10H8F3NS/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-6H,14H2

InChI Key

HIAIGXVPRGJYHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)C=C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.